Lipophilicity Advantage Over the 2-Thienylmethyl Regioisomer – LogP Comparison
The target compound 3-(thiophen-3-ylmethyl)pyrrolidine hydrochloride displays a computed LogP of 2.32, whereas the closely related 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride regioisomer (identical molecular formula C₉H₁₄ClNS) shows a lower LogP of 2.11 [1]. The ΔLogP of +0.21 indicates that moving the thiophene attachment from the 2- to the 3-position increases overall compound lipophilicity, which can translate into measurably higher membrane permeability in cell-based assays [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 |
| Comparator Or Baseline | 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride; LogP = 2.109 |
| Quantified Difference | ΔLogP = +0.21 (target more lipophilic) |
| Conditions | Computed/predicted LogP values from vendor datasheets (Leyan and Chembase); experimental conditions not applicable. |
Why This Matters
A 0.2–0.3 LogP unit increase can alter a compound's predicted passive membrane permeability by a factor of ~1.5–2, directly influencing oral absorption and blood-brain barrier penetration predictions in early drug discovery.
- [1] Chembase. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride — LogP 2.109, mp 112–114 °C. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5:235–248. (General LogP–permeability relationship; used for contextual interpretation only.) View Source
